molecular formula C19H20O3 B13940934 (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone

(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone

Cat. No.: B13940934
M. Wt: 296.4 g/mol
InChI Key: AOZYDRDGRMVOMD-UHFFFAOYSA-N
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Description

(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone is an organic compound that features a benzyl group, a tetrahydropyran-2-yloxy group, and a phenyl ketone. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone typically involves the following steps:

    Formation of the Tetrahydropyran-2-yloxy Group: This can be achieved by reacting 4-hydroxybenzaldehyde with tetrahydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid.

    Benzylation: The next step involves the introduction of the benzyl group. This can be done by reacting the intermediate product with benzyl chloride in the presence of a base like potassium carbonate.

    Ketone Formation: Finally, the ketone group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tetrahydropyran-2-yloxy group can act as a protecting group for alcohols in multi-step synthesis.

Biology and Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.

    Biological Studies: Used in studies to understand the interaction of aromatic and heterocyclic compounds with biological systems.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone involves its interaction with various molecular targets. The aromatic and heterocyclic components allow it to engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (Benzyl)-[4-(tetrahydrofuran-2-yloxy)phenyl]-ketone: Similar structure but with a tetrahydrofuran ring instead of tetrahydropyran.

    (Benzyl)-[4-(methoxy)phenyl]-ketone: Contains a methoxy group instead of the tetrahydropyran-2-yloxy group.

Uniqueness

    Tetrahydropyran-2-yloxy Group: Provides unique steric and electronic properties, influencing the compound’s reactivity and interactions.

    Versatility: The combination of aromatic and heterocyclic elements makes it versatile for various applications in chemistry, biology, and industry.

This detailed article provides a comprehensive overview of (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

1-[4-(oxan-2-yloxy)phenyl]-2-phenylethanone

InChI

InChI=1S/C19H20O3/c20-18(14-15-6-2-1-3-7-15)16-9-11-17(12-10-16)22-19-8-4-5-13-21-19/h1-3,6-7,9-12,19H,4-5,8,13-14H2

InChI Key

AOZYDRDGRMVOMD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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